Cas no 1270511-02-8 (2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine)

2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine
- EN300-1932418
- 2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
- AKOS017549729
- 1270511-02-8
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- Inchi: 1S/C9H6F7N/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3,7H,17H2
- InChI Key: UFDHIJMLKFENNV-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC(=CC=1C(F)(F)F)F)N)(F)F
Computed Properties
- Exact Mass: 261.03884633g/mol
- Monoisotopic Mass: 261.03884633g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.9
2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932418-5.0g |
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
1270511-02-8 | 5g |
$3687.0 | 2023-05-27 | ||
Enamine | EN300-1932418-10.0g |
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
1270511-02-8 | 10g |
$5467.0 | 2023-05-27 | ||
Enamine | EN300-1932418-2.5g |
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
1270511-02-8 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1932418-0.1g |
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
1270511-02-8 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1932418-10g |
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
1270511-02-8 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1932418-1g |
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
1270511-02-8 | 1g |
$842.0 | 2023-09-17 | ||
Enamine | EN300-1932418-0.5g |
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
1270511-02-8 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1932418-0.05g |
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
1270511-02-8 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1932418-1.0g |
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
1270511-02-8 | 1g |
$1272.0 | 2023-05-27 | ||
Enamine | EN300-1932418-5g |
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine |
1270511-02-8 | 5g |
$2443.0 | 2023-09-17 |
2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine Related Literature
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
Additional information on 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine
Professional Introduction to Compound with CAS No 1270511-02-8 and Product Name: 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine
The compound with the CAS number 1270511-02-8 and the product name 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in various scientific domains. The molecular structure of this compound incorporates multiple fluorinated groups, which contribute to its distinct chemical properties and reactivity. These features make it a valuable candidate for further exploration in synthetic chemistry, medicinal chemistry, and materials science.
Recent research has highlighted the importance of fluorinated compounds in pharmaceutical development. The presence of fluorine atoms in molecules can significantly influence their pharmacokinetic properties, including bioavailability, metabolic stability, and binding affinity to biological targets. In the case of 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine, the strategic placement of fluorine atoms enhances its potential as a building block for drug candidates. Studies have demonstrated that fluorinated aromatic compounds can exhibit improved metabolic resistance and enhanced binding interactions with enzymes and receptors, making them attractive for designing novel therapeutic agents.
The compound's structure also suggests potential applications in agrochemicals and specialty chemicals. The combination of fluorine and methyl groups provides a framework that can be modified to develop compounds with specific biological activities. For instance, derivatives of this molecule could be explored for their herbicidal or pesticidal properties. The versatility of its molecular design allows chemists to tailor its characteristics for diverse industrial applications, underscoring its significance beyond pharmaceuticals.
In the realm of synthetic chemistry, 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine serves as a versatile intermediate. Its reactivity can be harnessed to synthesize more complex molecules through various organic transformations. The introduction of additional functional groups or the modification of existing ones can lead to novel compounds with tailored properties. This flexibility is particularly valuable in drug discovery pipelines, where rapid access to structurally diverse candidates is crucial for identifying effective therapeutics.
Advances in computational chemistry have further enhanced the understanding of this compound's behavior. Molecular modeling techniques allow researchers to predict how it interacts with biological targets at the atomic level. These insights are invaluable for designing experiments and optimizing synthetic routes. By leveraging computational tools alongside experimental data, scientists can accelerate the development process and reduce the time required to bring new compounds into clinical trials.
The role of fluorinated compounds in medicinal chemistry has been well-documented in numerous studies. Their ability to modulate biological processes makes them indispensable in the design of modern medicines. For example, fluoroaromatics have been incorporated into antiviral drugs due to their ability to enhance drug stability and improve pharmacokinetic profiles. Similarly, fluorine-containing molecules have shown promise in anticancer therapies by improving target specificity and reducing side effects.
The synthesis of 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine exemplifies the ingenuity of modern synthetic methodologies. The process involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. Advances in catalytic systems and green chemistry principles have made it possible to synthesize such complex molecules more efficiently and sustainably. These improvements not only reduce costs but also minimize environmental impact, aligning with global efforts toward sustainable chemical manufacturing.
The potential applications of this compound extend beyond traditional pharmaceuticals into emerging fields such as materials science. Fluorinated polymers and coatings exhibit unique properties that make them suitable for high-performance applications. The structural motifs present in 2,2,2-trifluoro-1-4-fluoro-2-(trifluoromethyl)phenylethan-1-amine could inspire new materials with enhanced durability, thermal stability, or chemical resistance.
As research continues to evolve, the importance of fluorinated compounds is likely to grow even further. Innovations in synthetic chemistry and an increasing demand for targeted therapies will drive the development of new derivatives based on this core structure. The compound's versatility makes it a cornerstone for future discoveries across multiple scientific disciplines.
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